3-Methyl-2-cyclohexen-1-ol
Overview
Description
3-Methyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C7H12O. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is also known by other names such as 1-Methyl-1-cyclohexen-3-ol and Seudenol .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of certain derivatives and as a sex pheromone in the Douglas-fir beetle . This suggests that it may interact with specific receptors or enzymes in these contexts.
Mode of Action
It’s known that similar compounds can undergo reactions such as oxidation . In the context of the Douglas-fir beetle, it may act as a chemical messenger , suggesting that it could interact with its targets to trigger specific biological responses.
Biochemical Pathways
It’s known that this compound can be involved in the synthesis of certain derivatives . This suggests that it may participate in or influence specific biochemical reactions or pathways.
Pharmacokinetics
Its molecular weight of 1121696 and its physical properties such as boiling point and density could influence its pharmacokinetic behavior.
Result of Action
Its use as a sex pheromone in the douglas-fir beetle suggests that it may have specific effects on the behavior of these insects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-cyclohexen-1-ol. For instance, its reactivity towards ozone makes it an atmospheric pollutant . Also, precautions are advised to prevent its leakage or spillage into the environment .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-cyclohexen-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D derivatives . It interacts with enzymes such as alcohol dehydrogenase and enoate reductases, facilitating redox reactions . Additionally, it is involved in the sex pheromone production of the Douglas-fir beetle, indicating its interaction with specific proteins and biomolecules in these insects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by participating in redox reactions, which can alter the cellular redox state and impact metabolic flux . The compound’s role in pheromone production also suggests its involvement in cell communication and signaling pathways in insects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It acts as a substrate for alcohol dehydrogenase, undergoing oxidation-reduction reactions . The compound’s interaction with enoate reductases further highlights its role in redox processes. These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under controlled conditions, with minimal degradation observed . Long-term studies have shown that it can maintain its biochemical activity, influencing cellular functions such as metabolism and signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate normal biochemical processes without adverse effects . At higher doses, it can exhibit toxic effects, potentially disrupting cellular functions and causing oxidative stress . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to redox reactions and pheromone synthesis . It interacts with enzymes such as alcohol dehydrogenase and enoate reductases, influencing metabolic flux and metabolite levels . The compound’s role in vitamin D derivative synthesis further underscores its importance in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is crucial for its role in pheromone production and metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function and activity . The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-cyclohexen-1-ol can be synthesized through the reduction of 3-methyl-2-cyclohexen-1-one. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction is carried out under nitrogen atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of 3-methyl-2-cyclohexen-1-one under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 3-Methyl-2-cyclohexen-1-one
Reduction: 3-Methylcyclohexanol
Substitution: Various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
3-Methyl-2-cyclohexen-1-ol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of vitamin D derivatives and other bioactive compounds.
Industry: this compound is employed in the production of fragrances, flavors, and pheromones.
Comparison with Similar Compounds
2-Cyclohexen-1-ol: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-cyclohexenone: An oxidized form of 3-Methyl-2-cyclohexen-1-ol.
2-Methyl-2-cyclohexen-1-one: Another related compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the hydroxyl group at the 1-position allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-methylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZQQSKSQTQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884796 | |
Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21378-21-2 | |
Record name | 3-Methyl-2-cyclohexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21378-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021378212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seudenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclohex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.